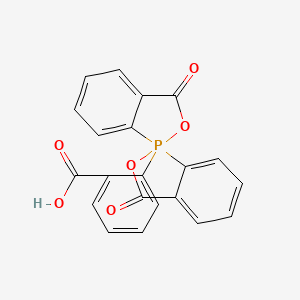
Benzoic acid, 2-(3,3'-dioxo-1,1'-spirobi(2,1-benzoxaphosphol)-1(3'H,3H)-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 2-(3,3’-dioxo-1,1’-spirobi(2,1-benzoxaphosphol)-1(3’H,3H)-yl)- is a complex organic compound with potential applications in various fields such as chemistry, biology, and industry. This compound features a unique spirobi structure, which contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-(3,3’-dioxo-1,1’-spirobi(2,1-benzoxaphosphol)-1(3’H,3H)-yl)- typically involves multi-step organic reactions. The process may start with the preparation of the spirobi(2,1-benzoxaphosphol) core, followed by the introduction of the benzoic acid moiety. Common reagents used in these reactions include phosphorus oxychloride, benzene derivatives, and various catalysts to facilitate the formation of the spirobi structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. Key parameters such as temperature, pressure, and reaction time are carefully controlled to achieve the desired outcome.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-(3,3’-dioxo-1,1’-spirobi(2,1-benzoxaphosphol)-1(3’H,3H)-yl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with altered chemical properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for determining the reaction pathway and product distribution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while reduction can produce more reduced forms of the compound.
Scientific Research Applications
Chemistry
In chemistry, benzoic acid, 2-(3,3’-dioxo-1,1’-spirobi(2,1-benzoxaphosphol)-1(3’H,3H)-yl)- is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activity and interactions with biomolecules. Its spirobi structure could influence its binding affinity and specificity towards biological targets.
Medicine
In medicine, the compound could be explored for its potential therapeutic applications. Its chemical properties may allow it to interact with specific molecular targets, leading to potential drug development opportunities.
Industry
In the industrial sector, benzoic acid, 2-(3,3’-dioxo-1,1’-spirobi(2,1-benzoxaphosphol)-1(3’H,3H)-yl)- may be used in the production of specialty chemicals, polymers, and other advanced materials. Its unique reactivity can be harnessed for various industrial processes.
Mechanism of Action
The mechanism of action of benzoic acid, 2-(3,3’-dioxo-1,1’-spirobi(2,1-benzoxaphosphol)-1(3’H,3H)-yl)- involves its interaction with specific molecular targets. The spirobi structure allows it to fit into binding sites of enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- Benzoic acid derivatives
- Spirobi compounds
- Phosphol-containing compounds
Uniqueness
Benzoic acid, 2-(3,3’-dioxo-1,1’-spirobi(2,1-benzoxaphosphol)-1(3’H,3H)-yl)- stands out due to its unique combination of a benzoic acid moiety and a spirobi(2,1-benzoxaphosphol) core. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications.
Properties
CAS No. |
57322-20-0 |
|---|---|
Molecular Formula |
C21H13O6P |
Molecular Weight |
392.3 g/mol |
IUPAC Name |
2-(3,3'-dioxo-1,1'-spirobi[2,1λ5-benzoxaphosphole]-1-yl)benzoic acid |
InChI |
InChI=1S/C21H13O6P/c22-19(23)13-7-1-4-10-16(13)28(17-11-5-2-8-14(17)20(24)26-28)18-12-6-3-9-15(18)21(25)27-28/h1-12H,(H,22,23) |
InChI Key |
KGCDZMDTGSWODN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OP23(C4=CC=CC=C4C(=O)O3)C5=CC=CC=C5C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















